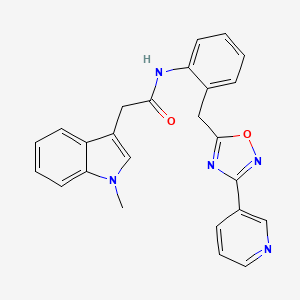

2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2/c1-30-16-19(20-9-3-5-11-22(20)30)13-23(31)27-21-10-4-2-7-17(21)14-24-28-25(29-32-24)18-8-6-12-26-15-18/h2-12,15-16H,13-14H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIORHZWABPKYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel synthetic derivative that incorporates an indole moiety and a 1,2,4-oxadiazole ring. These structural features have been associated with various biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 362.4 g/mol. The compound's structure includes an indole ring linked to an acetamide group and a pyridine-substituted oxadiazole, which are known for their bioactive potential.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2 |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 2097898-37-6 |

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The incorporation of a pyridine ring enhances the interaction with biological targets, leading to improved anticancer activity. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are pivotal in cancer cell signaling.

-

In Vitro Studies : In vitro assays have revealed that related oxadiazole derivatives exhibit IC50 values ranging from 0.24 µM to 0.96 µM against different cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .

Cell Line IC50 (µM) PC-3 0.67 HCT-116 0.80 ACHN 0.87 - Case Studies : A study conducted on a series of oxadiazole derivatives indicated that modifications at the pyridine position significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) that can be exploited for further drug design .

Other Pharmacological Activities

The biological profile of this compound extends beyond anticancer properties:

- Antimicrobial Activity : Preliminary evaluations suggest that derivatives containing the oxadiazole ring possess antibacterial and antifungal activities. For example, compounds exhibiting similar structures have shown effectiveness against resistant strains of bacteria .

- Anti-inflammatory Effects : Some studies indicate that oxadiazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases .

- Neuroprotective Effects : Emerging research suggests that certain indole derivatives may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer’s disease due to their ability to inhibit acetylcholinesterase .

Comparison with Similar Compounds

Structural Analog: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

- Key Differences: Oxadiazole Isomerism: The target compound contains a 1,2,4-oxadiazole core, whereas analogs like 8g () use 1,3,4-oxadiazole. Substituents: The pyridin-3-yl group replaces the sulfanyl (-S-) linker in 8g. Pyridine’s electron-withdrawing nature may reduce nucleophilic susceptibility compared to sulfur, altering pharmacokinetics .

- Biological Implications : Derivatives with 1,3,4-oxadiazole-sulfanyl groups (e.g., 8g) showed moderate enzyme inhibition activity, suggesting the target compound’s pyridine-oxadiazole system could improve target affinity .

Nitro Pyridine Derivatives and Indole Rearrangements

- Key Differences :

- Functional Groups : describes nitro-pyridine derivatives rearranging to indoles. The target compound’s 1-methylindole lacks nitro groups, which are associated with mutagenicity risks but enhance electrophilic reactivity .

- Synthetic Pathways : Triethylamine-mediated rearrangements in yield imidazo[1,2-a]pyridines, whereas the target compound’s synthesis likely involves coupling of pre-formed indole and oxadiazole units .

Hydroxyacetamide Derivatives with Triazole/Oxazole Cores

- Key Differences :

- Core Structure : Hydroxyacetamide analogs () use triazole/oxazole rings instead of oxadiazole. Triazoles offer stronger hydrogen-bonding capacity, but oxadiazoles provide better metabolic stability .

- Substituent Effects : The target compound’s phenyl-pyridine linkage may enhance lipophilicity compared to hydroxyacetamide’s polar -OH group, affecting membrane permeability .

Ponatinib-Inspired Imidazole Derivatives

- Key Differences: Heterocyclic Core: highlights imidazole-based kinase inhibitors (e.g., Ponatinib analogs). Solubility Modifications: Introducing water-soluble amines in imidazole derivatives () failed to improve potency, suggesting the pyridine-oxadiazole system in the target compound may offer a superior balance of solubility and activity .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Metabolic and Physicochemical Properties (Inferred)

| Property | Target Compound | 1,3,4-Oxadiazole (8g) | Hydroxyacetamide Analogs |

|---|---|---|---|

| Metabolic Stability | High (1,2,4-oxadiazole) | Moderate | Low (-OH susceptible) |

| Solubility | Moderate (pyridine) | Low (sulfanyl) | High (-OH) |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.